molecular formula C7H13N5O2 B11539368 4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11539368
M. Wt: 199.21 g/mol
InChI Key: WLDGRHYHMJENMH-XFFZJAGNSA-N
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Description

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with a suitable electrophile, such as carbonyl diimidazole (CDI), in a solvent like toluene . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13N5O2

Molecular Weight

199.21 g/mol

IUPAC Name

4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C7H13N5O2/c1-4-13-11-7(12(2)3)5-6(8)10-14-9-5/h4H2,1-3H3,(H2,8,10)/b11-7-

InChI Key

WLDGRHYHMJENMH-XFFZJAGNSA-N

Isomeric SMILES

CCO/N=C(/C1=NON=C1N)\N(C)C

Canonical SMILES

CCON=C(C1=NON=C1N)N(C)C

Origin of Product

United States

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